![molecular formula C17H32N4O2 B2590232 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea CAS No. 64624-51-7](/img/structure/B2590232.png)
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea is a synthetic organic compound with the molecular formula C17H32N4O2 and a molecular weight of 324.46 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups and a urea moiety. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(cyclohexylcarbamoylamino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety, leading to different chemical properties and reactivity.
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]guanidine: This compound features a guanidine group, which imparts distinct biological activities and interactions.
The uniqueness of this compound lies in its specific combination of cyclohexyl groups and urea moiety, which confer unique chemical and biological properties.
Biologische Aktivität
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea, with the CAS number 64624-51-7, is a synthetic organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C17H32N4O2, and it has a molecular weight of 324.46 g/mol. This compound is synthesized through reactions involving cyclohexyl isocyanate and 3-(cyclohexylcarbamoylamino)propylamine, typically under controlled conditions using solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound exhibits the ability to modulate the activity of these molecular targets, which can trigger various downstream signaling pathways. The precise mechanism can vary depending on the biological context in which it is applied.
Therapeutic Potential
Research indicates that this compound may have significant therapeutic applications, particularly in drug development for treating various diseases. Its structure allows it to interact with biological systems in a manner that could be beneficial for conditions requiring modulation of enzyme activity or receptor signaling.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights that may be applicable to this compound:
- Antidiabetic Activity : Compounds with similar urea structures have shown promise in managing type 2 diabetes by influencing insulin sensitivity and glucose metabolism .
- Cancer Research : Investigations into structurally related compounds have revealed potential anticancer properties, suggesting that modifications in their chemical structure can enhance their efficacy against various cancer cell lines .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Urea | Potential therapeutic effects |
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]thiourea | Thiourea | Different reactivity |
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]guanidine | Guanidine | Distinct biological activities |
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h14-15H,1-13H2,(H2,18,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAABTDUFGFANLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.